N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
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Description
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of compounds related to N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves complex chemical reactions. Skladchikov, Suponitskii, and Gataullin (2013) demonstrated the synthesis of similar compounds through reactions involving iodine, acetyl bromide, and palladium(II) acetate, resulting in heterocyclization to specific derivatives (Skladchikov, Suponitskii, & Gataullin, 2013).
Structural Analysis : Advanced structural characterization techniques are essential for understanding these compounds. Arslan, Kazak, and Aydın (2015) used techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) for the structural characterization of related compounds, revealing insights into their molecular geometry and vibrational frequencies (Arslan, Kazak, & Aydın, 2015).
Pharmacological Applications
Anticancer Potential : Some derivatives of these compounds have shown promising results in cancer research. Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic properties against cancer cell lines, indicating the potential of related compounds in cancer therapy (Deady et al., 2003).
Antibacterial Properties : Palkar et al. (2017) synthesized and evaluated novel compounds for their antibacterial efficacy, revealing that some derivatives exhibited significant antibacterial activity against pathogens like Staphylococcus aureus, underscoring the potential of these compounds in antimicrobial applications (Palkar et al., 2017).
Chemical Sensing and Detection
- Sensing Applications : Shi et al. (2015) demonstrated the use of related compounds in luminescence sensing, specifically for detecting benzaldehyde-based derivatives. This indicates the potential of these compounds in the development of fluorescence sensors for chemical detection (Shi et al., 2015).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-7-9-16(10-8-13)21(25)22-20-17-11-26-12-18(17)23-24(20)19-6-4-5-14(2)15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICCUFLTJQYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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